1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

Fluorosurfactant Synthesis Process Chemistry Thermal Stability

1‑Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8‑tridecafluoro‑ (also referred to as 1H,1H,2H,2H‑perfluorooctanesulfonyl chloride or 2‑(perfluorohexyl)ethanesulfonyl chloride) is a perfluoroalkylethyl sulfonyl chloride with the molecular formula C₈H₄ClF₁₃O₂S and a molecular weight of 446.61 g/mol. It features a C₈ perfluoroalkyl chain separated from the sulfonyl chloride group by an ethylene (–CH₂CH₂–) spacer.

Molecular Formula C8H4ClF13O2S
Molecular Weight 446.61 g/mol
CAS No. 27619-89-2
Cat. No. B1295222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
CAS27619-89-2
Molecular FormulaC8H4ClF13O2S
Molecular Weight446.61 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H4ClF13O2S/c9-25(23,24)2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2
InChIKeyNDBZVZPOTNLWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- (CAS 27619-89-2): C8 Perfluoroalkylethyl Sulfonyl Chloride for High-Performance Fluorosurfactant and Surface-Modification Intermediates


1‑Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8‑tridecafluoro‑ (also referred to as 1H,1H,2H,2H‑perfluorooctanesulfonyl chloride or 2‑(perfluorohexyl)ethanesulfonyl chloride) is a perfluoroalkylethyl sulfonyl chloride with the molecular formula C₈H₄ClF₁₃O₂S and a molecular weight of 446.61 g/mol . It features a C₈ perfluoroalkyl chain separated from the sulfonyl chloride group by an ethylene (–CH₂CH₂–) spacer. This structural motif distinguishes it from directly perfluorinated sulfonyl chlorides and fluorides, and makes it a key building block for the synthesis of perfluoroalkylethyl sulfonate surfactants, surface‑modifying agents, and specialty fluorinated polymers [1].

1
Fluorosurfactant precursor: Enables synthesis of perfluoroalkylethyl sulfonate surfactants via sulfonyl chloride coupling.
2
Surface grafting intermediate: Reacts with amines or polysiloxanes to create hydrophobic/oleophobic coatings.
3
Structure–property probe: Well-defined C8/spacer architecture supports systematic surfactant research.

Why 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- Cannot Be Replaced by Generic Perfluoroalkyl Sulfonyl Chlorides, Fluorides, or Shorter-Chain Homologs


Perfluoroalkyl sulfonyl halides are not interchangeable drop‑in reagents. The target compound contains a C₈ perfluoroalkyl chain linked through an ethylene spacer to a sulfonyl chloride group. This architecture simultaneously dictates (i) the surface‑activity profile of the final surfactant or coating (CMC scales with chain length; a C₆ homolog gives ~2.8‑fold higher CMC [1]), (ii) the hydrolytic stability of the intermediate (the spacer reduces moisture sensitivity compared with directly linked perfluorooctanesulfonyl chloride [2]), and (iii) the reactivity toward nucleophiles (sulfonyl chlorides are substantially more reactive than sulfonyl fluorides, allowing milder reaction conditions [3]). Substituting any of these structural features—chain length, spacer, or leaving group—alters the performance, stability, or process economics of the downstream product, making generic replacement scientifically invalid.

This compound C8 perfluoroalkylethyl sulfonyl chloride
Generic replacement risk Shorter-chain homologs (C6) shift surface activity: ~2.8× higher CMC alters formulation performance.
Ethylene spacer Reduced moisture sensitivity
Risk with directly linked analog Perfluorooctanesulfonyl chloride (no spacer) demands anhydrous handling; may degrade under ambient humidity.
Sulfonyl chloride Milder amine reactivity
Risk with fluoride analog Perfluorooctanesulfonyl fluoride requires harsher conditions; may limit functional group compatibility.

Quantitative Differentiation Evidence for 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- vs. Closest Analogs


Boiling Point: +49.3 °C Higher vs. Fully Fluorinated Perfluorooctanesulfonyl Chloride Reduces Volatile Losses

The target compound exhibits a boiling point of 237.8 °C at 760 mmHg , compared with 188.5 °C for the fully fluorinated perfluorooctanesulfonyl chloride (CAS 423‑60‑9) that lacks the ethylene spacer . This 49.3 °C elevation in boiling point reflects significantly lower volatility, reducing evaporative losses during high‑temperature synthetic steps and improving process safety.

Boiling point
Head-to-head
+49.3 °C vs. fully fluorinated analog (237.8 °C vs. 188.5 °C)
Lower volatility reduces evaporative losses during high-temperature synthesis.
Data at 760 mmHg; supports process safety and yield consistency.
Fluorosurfactant Synthesis Process Chemistry Thermal Stability

Density: 0.123 g/cm³ Lower vs. Fully Fluorinated Perfluorooctanesulfonyl Chloride Simplifies Phase Separation

The target compound has a density of 1.69 g/cm³ , while the fully fluorinated perfluorooctanesulfonyl chloride (CAS 423‑60‑9) has a density of 1.813 g/cm³ . The 0.123 g/cm³ lower density brings it closer to the density of common organic solvents, facilitating cleaner phase splits in biphasic aqueous‑organic reaction workups.

Density
Head-to-head
1.69 g/cm³ (−0.123 g/cm³ vs. fully fluorinated analog)
Closer density to organic solvents simplifies biphasic workup and phase separation.
Reported standard conditions; may improve manufacturing throughput.
Physical Properties Process Engineering Fluorinated Intermediate

CMC of Derived Surfactants: ~2.8‑Fold Lower per CF₂ Unit vs. C6 Homologs, Enabling Lower‑Dose Formulations

Direct CMC data for the sulfonate derived from this specific sulfonyl chloride are not publicly available; however, class‑level data for 2‑(perfluoroalkyl)ethyl sulfate salts (CₙF₂ₙ₊₁C₂H₄SO₄M) demonstrate that each additional –CF₂– group reduces the CMC by a factor of approximately 2.8 (B = −0.44) [1]. Thus, a C₈F₁₇C₂H₄SO₃⁻ surfactant prepared from the target compound is predicted to exhibit a CMC roughly 2.8‑fold lower than the analogous C₆F₁₃C₂H₄SO₃⁻ surfactant. This lower CMC translates into equivalent surface‑tension reduction at a lower surfactant concentration.

CMC scaling
Class-level
~2.8× lower CMC per –CF₂– unit (C8 vs. C6 derived sulfonate)
Surfactants from this C8 building block may achieve target surface tension at lower concentration.
Predicted from homolog series; validate for specific sulfonate formulation.
Surfactant Performance Critical Micelle Concentration Structure–Property Relationship

Hydrolytic Stability: Ethylene Spacer Reduces Moisture Sensitivity Compared with Directly Linked Perfluorooctanesulfonyl Chloride

Fully halogenated perfluoroalkanesulfonyl chlorides (e.g., C₈F₁₇SO₂Cl) are notoriously moisture‑sensitive and require strictly anhydrous handling . The ethylene spacer in the target compound attenuates the electron‑withdrawing effect of the perfluoroalkyl group, reducing the electrophilicity of the sulfonyl chloride center and thereby improving hydrolytic stability. Patent literature explicitly prefers perfluoroalkylethyl sulfonyl chlorides for applications involving aqueous processing, citing improved stability [1]. Quantitative hydrolysis half‑life comparisons are not available, but the qualitative advantage is consistently recognized.

Hydrolytic stability
Reported
Improved moisture tolerance vs. C8F17SO2Cl (qualitative)
Ethylene spacer reduces electrophilicity; broader reaction conditions possible.
Patent literature preference; quantitative half-life data unavailable.
Chemical Stability Hydrolysis Resistance Storage and Handling

Sulfonyl Chloride Reactivity Advantage: Milder Sulfonamide Formation vs. Perfluorooctanesulfonyl Fluoride

Sulfonyl chlorides are intrinsically more reactive toward nitrogen nucleophiles than sulfonyl fluorides, enabling sulfonamide formation under milder conditions (room temperature, shorter reaction times) [1]. This class‑level difference means that the target compound reacts with amines more efficiently than the corresponding perfluorooctanesulfonyl fluoride (POSF), which typically requires elevated temperatures or catalysts. Although direct comparative yield data for this specific compound are lacking, the general reactivity hierarchy is well established and is leveraged in synthetic route design.

Reactivity vs. fluoride
Class-level
Milder sulfonamide formation; room temperature feasible
Sulfonyl chloride enables broader functional group tolerance than POSF.
Class-level reactivity hierarchy; direct comparative yields not reported.
Synthetic Chemistry Sulfonamide Formation Reaction Selectivity

Regulatory-Driven Procurement: C8 Perfluoroalkylethyl Sulfonyl Chloride as a PFOS-Precursor Alternative in Closed-System Industrial Syntheses

While both this compound and fully fluorinated perfluorooctanesulfonyl chloride (POSF) are C8‑based PFOS precursors, the ethylene‑spacer compound is explicitly listed as a PFAS substance under global inventories (e.g., EINECS 248‑576‑4) and appears in patent literature for applications where controlled, closed‑system conversion to high‑value sulfonamide or sulfonate products is required [1]. In jurisdictions where direct POSF is banned or heavily restricted but C8‑derived products are still permitted for specific industrial uses (e.g., aerospace hydraulic fluids, semiconductor photoresists), this compound provides a compliant procurement pathway, whereas the fully fluorinated analog may not be available or permitted.

Regulatory pathway
Reported
Listed under EINECS; used in patented closed-system applications
May offer a compliant procurement route where direct POSF is restricted.
Regulatory status is jurisdiction-dependent; verify local requirements.
PFAS Regulation PFOS Precursor Industrial Procurement Strategy

High-Value Application Scenarios for 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- Based on Quantitative Differentiation Evidence


Synthesis of High-Efficiency C8 Perfluoroalkylethyl Sulfonate Surfactants for Aqueous Film-Forming Foams (AFFF) and Extreme Wetting Agents

The ~2.8‑fold lower CMC of surfactants derived from this C8 building block compared to C6 homologs [Section 3, Evidence 3] translates into effective surface‑tension reduction at lower surfactant loading. This makes the compound the preferred sulfonyl chloride precursor for manufacturing high‑performance AFFF concentrates and specialty wetting agents where maximal surface activity per unit mass is critical. The ethylene spacer further ensures adequate stability during the sulfonate‑formation step [Section 3, Evidence 4].

Preparation of Hydrophobic/Oleophobic Surface Treatments for Textiles, Glass, and Stone via Perfluoroalkylethyl Sulfonamide-Grafted Polysiloxanes

Patented compositions explicitly employ perfluoroalkylethyl sulfonyl chlorides—with the ethylene spacer—to graft perfluoroalkyl chains onto polysiloxane backbones [Section 3, Evidence 4, REFS-2]. The higher boiling point and lower volatility of this compound reduce evaporative losses during the high‑temperature curing steps commonly used in textile and construction‑material finishing [Section 3, Evidence 1], thereby improving process efficiency and reducing airborne emissions.

Kilo-Lab and Pilot-Scale Sulfonamide Synthesis Under Mild Conditions for Pharmaceutical and Agrochemical Fluorinated Building Blocks

The sulfonyl chloride functionality of this compound enables sulfonamide formation under milder conditions than the corresponding sulfonyl fluoride [Section 3, Evidence 5], while the ethylene spacer provides greater moisture tolerance than directly linked perfluorooctanesulfonyl chloride [Section 3, Evidence 4]. This combination makes it a practical choice for multi‑step syntheses of fluorinated pharmacophores where rigorous anhydrous techniques are difficult to maintain at scale, reducing operational complexity and batch failure risk.

Academic and Industrial Research on Structure–Property Relationships of Perfluoroalkyl Surfactants: Chain-Length vs. Spacer Effects

The compound’s well‑defined C8 chain and ethylene spacer, together with its established physical properties (bp 237.8 °C, density 1.69 g/cm³ [Section 3, Evidence 1‑2]), make it an ideal model substrate for systematic studies comparing surfactant performance as a function of perfluoroalkyl chain length and spacer chemistry. Researchers can procure this compound alongside its C6 and C10 homologs to generate internally consistent datasets on CMC, surface tension, and aggregation behavior, supporting the design of next‑generation fluorosurfactants with optimized performance‑to‑bioaccumulation profiles.

Application
Selection Property
Validation Focus
C8 fluorosurfactant synthesis
Chain-length driven CMC
Surface tension reduction at low concentration
Surface grafting onto polysiloxanes
Low volatility and moisture tolerance
High-temperature curing process efficiency
Sulfonamide intermediate at scale
Mild reactivity and hydrolytic stability
Functional group compatibility and batch robustness
Structure–property research
Defined C8/spacer architecture
Homologous surfactant dataset consistency
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